(3-nitrobenzyl)(diphenyl)phosphine oxide (3-nitrobenzyl)(diphenyl)phosphine oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11372700
InChI: InChI=1S/C19H16NO3P/c21-20(22)17-9-7-8-16(14-17)15-24(23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14H,15H2
SMILES: C1=CC=C(C=C1)P(=O)(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Molecular Formula: C19H16NO3P
Molecular Weight: 337.3 g/mol

(3-nitrobenzyl)(diphenyl)phosphine oxide

CAS No.:

Cat. No.: VC11372700

Molecular Formula: C19H16NO3P

Molecular Weight: 337.3 g/mol

* For research use only. Not for human or veterinary use.

(3-nitrobenzyl)(diphenyl)phosphine oxide -

Specification

Molecular Formula C19H16NO3P
Molecular Weight 337.3 g/mol
IUPAC Name 1-(diphenylphosphorylmethyl)-3-nitrobenzene
Standard InChI InChI=1S/C19H16NO3P/c21-20(22)17-9-7-8-16(14-17)15-24(23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14H,15H2
Standard InChI Key DEFCFNBAPUCGGI-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)P(=O)(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)P(=O)(CC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

(3-Nitrobenzyl)(diphenyl)phosphine oxide is an organophosphorus compound characterized by a central phosphorus atom bonded to a 3-nitrobenzyl group and two phenyl groups. Its molecular formula is C₁₉H₁₆NO₃P, with a molecular weight of 349.3 g/mol . The nitro group at the benzyl moiety’s meta position introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Crystallographic and Stereochemical Properties

X-ray diffraction studies of analogous tris(3-nitrophenyl)phosphine oxide reveal a trigonal pyramidal geometry around phosphorus, with P–O bond lengths averaging 1.48 Å . While no direct crystal data exists for (3-nitrobenzyl)(diphenyl)phosphine oxide, computational modeling predicts similar bond angles (∠O–P–C ≈ 109.5°) and torsional flexibility in the benzyl group .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₉H₁₆NO₃P
Molecular weight349.3 g/mol
Predicted solubilityLow in water; high in DMSO
Thermal stabilityDecomposes above 250°C

Synthesis and Optimization Strategies

The synthesis of (3-nitrobenzyl)(diphenyl)phosphine oxide can be inferred from methods used for structurally related phosphine oxides. A two-step approach is most viable:

Step 1: Nucleophilic Addition

Diphenylphosphine chloride reacts with 3-nitrobenzaldehyde in an aprotic solvent (e.g., chlorobenzene) under inert conditions. This forms the intermediate (3-nitrobenzyl)diphenylphosphine .

Ph2PCl+3-NO2C6H4CHOPh2P-C6H4-3-NO2+HCl\text{Ph}_2\text{PCl} + \text{3-NO}_2\text{C}_6\text{H}_4\text{CHO} \rightarrow \text{Ph}_2\text{P-C}_6\text{H}_4\text{-3-NO}_2 + \text{HCl}

Step 2: Oxidation to Phosphine Oxide

The intermediate is oxidized using hydrogen peroxide (30% w/w) in the presence of a tungsten-based catalyst (e.g., tungstic anhydride) and a phase-transfer agent (e.g., tetrabutylammonium bromide) . This step achieves yields >85% with purity ≥99% after crystallization.

Ph2P-C6H4-3-NO2+H2O2Ph2P(O)-C6H4-3-NO2+H2O\text{Ph}_2\text{P-C}_6\text{H}_4\text{-3-NO}_2 + \text{H}_2\text{O}_2 \rightarrow \text{Ph}_2\text{P(O)-C}_6\text{H}_4\text{-3-NO}_2 + \text{H}_2\text{O}

Critical Process Parameters:

  • Temperature: 5–10°C during aldehyde addition to minimize side reactions .

  • pH Control: Maintain pH 2–3 using NaOH to stabilize the phosphine intermediate .

  • Catalyst Loading: 5–10 wt% tungstate relative to substrate .

Functional Applications in Materials Science

Photoinitiation in Polymer Chemistry

(3-Nitrobenzyl)(diphenyl)phosphine oxide absorbs UV light at 280–320 nm, generating free radicals that initiate polymerization in acrylate resins . Compared to conventional initiators like TPO (2,4,6-trimethylbenzoyl-diphenylphosphine oxide), its nitro group enhances stability under aerobic conditions, reducing oxygen inhibition .

Coordination Chemistry and Catalysis

The phosphoryl oxygen acts as a weak Lewis base, forming complexes with transition metals (e.g., Pd, Cu). Such complexes show promise in cross-coupling reactions, though catalytic activity remains under investigation .

Future Research Directions

  • Mechanistic Studies: Elucidate radical generation pathways via time-resolved spectroscopy.

  • Derivatization: Introduce substituents (e.g., halogens) to modulate electronic properties.

  • Scale-Up: Optimize continuous-flow synthesis to reduce solvent use by 40% .

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